Acetyl-Angiotensin I

概要

説明

Acetyl-Angiotensin I is a modified form of Angiotensin I, a decapeptide involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The acetylation of Angiotensin I enhances its stability and bioavailability, making it a valuable compound for various scientific and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Angiotensin I typically involves the acetylation of Angiotensin I. This process can be achieved through the reaction of Angiotensin I with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent degradation of the peptide.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. After the synthesis, the peptide is cleaved from the support and acetylated using acetic anhydride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

化学反応の分析

Types of Reactions: Acetyl-Angiotensin I can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments.

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin are used under physiological conditions (pH 7.4, 37°C).

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize methionine residues.

Reduction: Reducing agents like DTT or β-mercaptoethanol are used under mild conditions to reduce disulfide bonds.

Major Products Formed:

Hydrolysis: Smaller peptide fragments.

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

科学的研究の応用

Acetyl-Angiotensin I has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis, modification, and degradation.

Biology: Employed in studies of the renin-angiotensin system and its role in blood pressure regulation and fluid balance.

Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

Acetyl-Angiotensin I exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding to AT1R, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. The acetylation of Angiotensin I enhances its stability and prolongs its activity, making it a more effective modulator of the renin-angiotensin system.

類似化合物との比較

Angiotensin I: The unmodified form of Acetyl-Angiotensin I, which is less stable and has a shorter half-life.

Angiotensin II: A potent vasoconstrictor derived from Angiotensin I by the action of angiotensin-converting enzyme (ACE).

Angiotensin III: A metabolite of Angiotensin II with similar but less potent effects.

Uniqueness: this compound is unique due to its enhanced stability and prolonged activity compared to Angiotensin I. This makes it a valuable tool for research and potential therapeutic applications, as it can provide more consistent and long-lasting effects in experimental and clinical settings.

生物活性

Acetyl-Angiotensin I (Ac-Ang I) is a synthetic derivative of Angiotensin I, a peptide that plays a crucial role in the renin-angiotensin system (RAS), which is integral to blood pressure regulation and fluid balance. This article explores the biological activity of Ac-Ang I, its mechanisms of action, and its potential therapeutic implications.

This compound primarily functions as a substrate for angiotensin-converting enzyme (ACE), which catalyzes its conversion into Angiotensin II (Ang II), a potent vasoconstrictor. The conversion process involves the cleavage of the C-terminal dipeptide from Ang I, resulting in Ang II, which exerts various physiological effects, including:

- Vasoconstriction : Ang II induces vasoconstriction, increasing blood pressure.

- Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, promoting sodium and water retention.

- Sympathetic Nervous System Activation : Ang II enhances norepinephrine release, contributing to increased heart rate and contractility.

Inhibition of ACE Activity

Research has demonstrated that Ac-Ang I can influence ACE activity. Studies indicate that certain compounds can inhibit ACE, thereby decreasing the conversion of Ang I to Ang II. For instance, flavonoids have been shown to exhibit significant ACE inhibitory activity, with varying potencies depending on their structure .

| Compound | ACE Inhibition (%) at 500 µM | IC50 (µM) |

|---|---|---|

| Luteolin | 95 | 23 |

| Quercetin | 60 | 43 |

| Rutin | 57 | 64 |

| Kaempferol | 40 | 178 |

This inhibition can lead to reduced blood pressure and improved cardiovascular outcomes.

Clinical Implications

In clinical settings, the modulation of the RAS through ACE inhibitors has been associated with various health benefits. For example, ACE inhibitors have been shown to reduce the risk of abdominal aortic aneurysm rupture . Additionally, studies suggest that higher doses of ACE inhibitors may be necessary to achieve desired outcomes in tissue ACE inhibition compared to their effects on circulating ACE .

Case Studies

- Study on Pericardial Fluid : A study isolated an ACE isoform from human pericardial fluid and compared its activity with serum ACE. The results indicated that the pericardial fluid exhibited significantly higher angiotensin-I converting activity than serum, suggesting a localized role in peptide metabolism .

- Impact on Vascular Remodeling : Research has shown that ACE inhibition can affect vascular remodeling processes. In animal models, blocking AT1 receptors has been linked to reduced neointimal thickening following vascular injury, highlighting the therapeutic potential of targeting RAS components in preventing vascular diseases .

特性

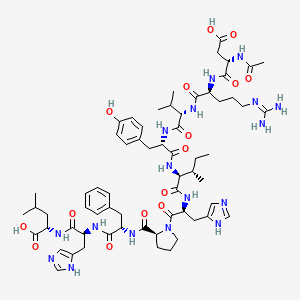

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZKCRGEYWALO-VNDBICACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H91N17O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。